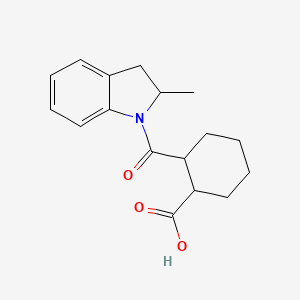
2-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)cyclohexane-1-carboxylic acid” is a complex organic molecule. It contains an indole group, which is a significant heterocyclic system found in natural products and drugs . Indoles play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body .
Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, such as the compound , have shown potential in antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also possess anti-inflammatory properties . This makes them valuable in the development of new drugs for treating various inflammatory conditions .
Anticancer Activity
Indole derivatives have shown promise in anticancer research . They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new anticancer drugs .
Antioxidant Activity
The antioxidant activity of indole derivatives is another area of interest . Antioxidants are crucial for protecting the body from damage by free radicals, and indole derivatives could potentially contribute to this protective effect .
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial activity . This could make them useful in the development of new antimicrobial agents .
Antitubercular Activity
Indole derivatives have been found to possess antitubercular activities . This could lead to the development of new treatments for tuberculosis .
Antidiabetic Activity
Indole derivatives have shown potential in the treatment of diabetes . They could be used to develop new antidiabetic drugs .
Antimalarial Activity
Finally, indole derivatives have demonstrated antimalarial activities . This could lead to the development of new antimalarial drugs .
Propiedades
IUPAC Name |
2-(2-methyl-2,3-dihydroindole-1-carbonyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-11-10-12-6-2-5-9-15(12)18(11)16(19)13-7-3-4-8-14(13)17(20)21/h2,5-6,9,11,13-14H,3-4,7-8,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCKPUAXLIGPHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3CCCCC3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)cyclohexane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

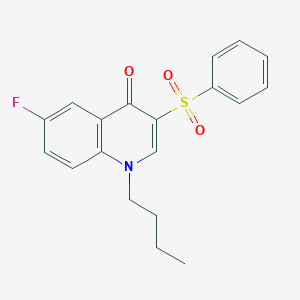
![methyl 1H,8aH-imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2731919.png)
![3-Chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2731921.png)
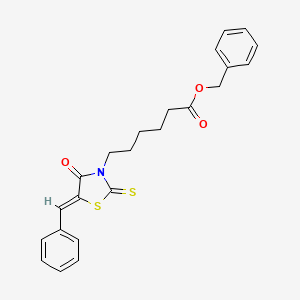
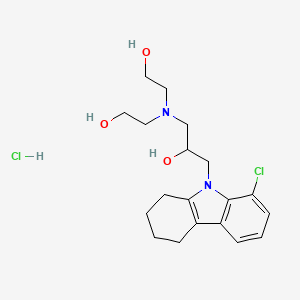
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2731925.png)
![6-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2731927.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2731928.png)
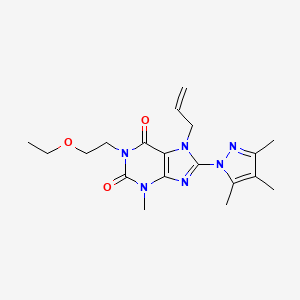
![Benzo[d][1,3]dioxol-5-yl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2731931.png)
![[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B2731932.png)
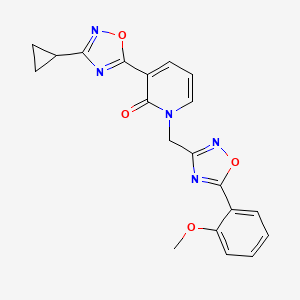
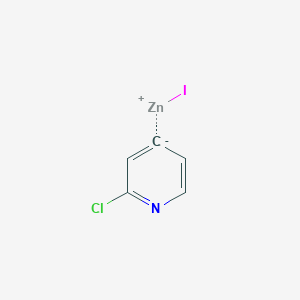
![3-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2731939.png)